molecular formula C15H20BrN3O4 B13732275 (S)-4-(2-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

(S)-4-(2-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Cat. No.: B13732275
M. Wt: 386.24 g/mol
InChI Key: LWLLSUGYGYLPFK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(2-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety and a piperazine ring with a tert-butoxycarbonyl protecting group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Piperazine Formation: The piperazine ring is constructed through a cyclization reaction involving appropriate diamine precursors.

    Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling: The bromopyridine and Boc-protected piperazine are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can participate in further coupling reactions, such as the Buchwald-Hartwig amination, to introduce additional functional groups.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Di-tert-butyl dicarbonate (Boc2O): Used for protection.

    Palladium catalysts: Used for cross-coupling reactions.

    Trifluoroacetic acid (TFA): Used for deprotection.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Free Amines: Formed through deprotection reactions.

    Functionalized Piperazines: Formed through coupling reactions.

Scientific Research Applications

(S)-4-(2-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(2-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromopyridine and piperazine moieties allows for specific binding interactions, while the Boc group can be removed to reveal reactive sites for further modification.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(2-Chloropyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
  • (S)-4-(2-Fluoropyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
  • (S)-4-(2-Iodopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Uniqueness

(S)-4-(2-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This allows for greater versatility in synthetic applications and the development of novel compounds.

Properties

Molecular Formula

C15H20BrN3O4

Molecular Weight

386.24 g/mol

IUPAC Name

(2S)-4-(2-bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)10-4-5-17-12(16)8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)/t11-/m0/s1

InChI Key

LWLLSUGYGYLPFK-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=NC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=NC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.